molecular formula C23H27NO3S B2607687 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone CAS No. 1797086-25-9

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2607687
CAS No.: 1797086-25-9
M. Wt: 397.53
InChI Key: DKPCNGVDXCJBMM-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a chemical compound that has garnered attention in the field of chemistry due to its unique structure and potential applications. This compound features a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to a diphenylethanone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c25-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)24-16-21(17-24)28(26,27)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCNGVDXCJBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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